molecular formula C5H9NO4S B1143228 卡波司汀 CAS No. 186537-58-6

卡波司汀

货号 B1143228
CAS 编号: 186537-58-6
分子量: 179.19
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Carbocysteine, also spelled carbocisteine, is a mucolytic drug . It works by thinning and loosening up thick mucus or phlegm, making it easier to expel and clear out of the airways . It is particularly helpful for conditions that affect the lungs, such as chronic obstructive pulmonary disease (COPD) .


Molecular Structure Analysis

Carbocysteine has a molecular formula of C5H9NO4S . It is a thioether derivative of the amino acid L-cysteine .


Chemical Reactions Analysis

Carbocysteine has been shown to have anti-viral effects on human rhinovirus, RSV, and the influenza virus . It also interferes with upper airway ciliary motility, leading to more effective mucus clearance .


Physical And Chemical Properties Analysis

Carbocysteine is a thioether mucolytic with antioxidant and anti-inflammatory activities . It has a molecular weight of 179.19 .

科学研究应用

  1. 呼吸道疾病的治疗:卡波司汀已被批准作为呼吸道疾病的辅助治疗药物,这些疾病以过多、黏稠的粘液为特征,如慢性阻塞性气道疾病(COPD)(Macciò等,2009年)

  2. 抗氧化和抗炎特性:该药物的抗氧化和抗炎特性对其治疗功效至关重要。已认识到它作为慢性阻塞性肺病长期管理的有效且安全治疗药物,可减少恶化并改善患者生活质量(Macciò等,2009年)

  3. 对气道细菌负荷的影响:在涉及暴露于香烟烟雾的大鼠的研究中,卡波司汀减少了流感嗜血杆菌的气道负荷,暗示在人类COPD管理中可能有益(Sun et al., 2010)

  4. 在阻塞性睡眠呼吸暂停综合症(OSAS)中的应用:一项研究表明,卡波司汀通过减轻中度至重度OSAS患者的氧化应激改善了睡眠障碍,暗示其作为对CPAP治疗依从性差的患者的替代治疗方法的潜力(Wu et al., 2016)

  5. 儿童的不良反应:有证据表明卡波司汀可能对儿童的气道产生刺激作用,导致咳嗽加重甚至支气管痉挛,尤其是在哮喘或类似呼吸道疾病的情况下(Pantis & Dorcu, 2013)

  6. 过敏性气道疾病:发现卡波司汀可降低过敏性气道疾病豚鼠的咳嗽过敏性,暗示其在人类条件如嗜酸性支气管炎中的潜在用途(Katayama et al., 2001)

  7. COPD患者的临床疗效超越粘液溶解作用:已证明卡波司汀在COPD患者中调节粘蛋白和纤毛功能,对抗病毒和细菌感染,并发挥细胞保护作用,有助于提高这些患者的生活质量(Pace et al., 2022)

未来方向

Carbocysteine has been suggested as a potential treatment for COVID-19 due to its anti-viral effects and its ability to improve mucociliary clearance . It has also been shown to improve the quality of life for patients suffering from COPD .

属性

IUPAC Name

(2R)-2-amino-3-(carboxymethylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFLZEXEOZUWRN-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29433-95-2
Record name L-Cysteine, S-(carboxymethyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29433-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30110060
Record name S-(Carboxymethyl)-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30110060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6g/L
Record name Carbocisteine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04339
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The hypersecretion of mucus characterizes serious respiratory conditions including asthma, cystic fibrosis (CF), and chronic obstructive pulmonary disease (COPD). It blocks bacterial adherence to cells, preventing pulmonary infections. Glycoproteins (fucomucins, sialomucins and sulfomucins) regulate the viscoelastic properties of bronchial mucus. Increased fucomucins can be found in the mucus of patients with COPD. Carbocisteine serves to restore equilibrium between sialomucins and fucomucins, likely by intracellular stimulation of sialyl transferase enzyme, thus reducing mucus viscosity. A study found that L-carbocisteine can inhibit damage to cells by hydrogen peroxide (H2O2) by activating protein kinase B (Akt) phosphorylation, suggesting that carbocisteine may have antioxidant effects and prevent apoptosis of lung cells. There is some evidence that carbocisteine suppresses NF-κB and ERK1/2 MAPK signalling pathways, reducing TNF-alpha induced inflammation in the lungs, as well as other inflammatory pathways. An in-vitro study found that L-carbocisteine reduces intracellular adhesion molecule 1 (ICAM-1), inhibiting rhinovirus 14 infection, thereby reducing airway inflammation.
Record name Carbocisteine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04339
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Carbocysteine

CAS RN

638-23-3
Record name Carbocysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=638-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbocysteine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbocisteine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04339
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name S-(Carboxymethyl)-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30110060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbocisteine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.298
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARBOCYSTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/740J2QX53R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

185-187
Record name Carbocisteine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04339
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Citations

For This Compound
2,530
Citations
A Macciò, C Madeddu, F Panzone… - Expert opinion on …, 2009 - Taylor & Francis
… Moreover, carbocysteine was effective in counteracting some symptoms … of carbocysteine are more important than mucolysis itself for its therapeutic efficacy. Therefore, carbocysteine …
Number of citations: 79 www.tandfonline.com
M Chalumeau, YCM Duijvestijn - Cochrane Database of …, 2013 - cochranelibrary.com
Background Acetylcysteine and carbocysteine are the most commonly prescribed mucolytic drugs in Brazil and many European and African countries. To our knowledge, no systematic …
Number of citations: 122 www.cochranelibrary.com
GE Carpagnano, O Resta, MP Foschino-Barbaro… - European journal of …, 2004 - Elsevier
Chronic obstructive pulmonary disease (COPD) is characterized by an airways inflammation and by an enhanced generation of reactive oxygen species. The aim of our study was to …
Number of citations: 143 www.sciencedirect.com
P Rogliani, MG Matera, C Page, E Puxeddu… - Respiratory …, 2019 - Springer
Background To date there are no head-to-head studies comparing different mucolytic/antioxidant agents. Considering the inconsistent evidence resulting from the pivotal studies on …
Number of citations: 55 link.springer.com
A Esposito, MR Valentino, D Bruzzese… - Pulmonary …, 2016 - Elsevier
… Enrolled patients were treated with daily administration of 2.7 g/day carbocysteine lysine salt equivalent to 1.5 g/day carbocysteine (1 packet of granules for oral solution/day). The …
Number of citations: 14 www.sciencedirect.com
E Pace, I Cerveri, D Lacedonia, G Paone… - Pharmaceutics, 2022 - mdpi.com
… Carbocysteine is in fact able to modulate … , carbocysteine improves steroid responsiveness and exerts anti-inflammatory activity. This analysis demonstrates that the use of carbocysteine …
Number of citations: 5 www.mdpi.com
Y Ishiura, M Fujimura, C Yamamori… - British journal of …, 2003 - Wiley Online Library
… carbocysteine in this model. This study was designed to investigate the clinical effect of carbocysteine … Methods The effects of the two orally active mucoregulatory drugs, carbocysteine …
Number of citations: 50 bpspubs.onlinelibrary.wiley.com
L Allegra, CI Cordaro, C Grassi - Respiration, 1996 - karger.com
The efficacy and safety of carbocysteine lysine salt monohydrate (SCMC-Lys) in the prevention of acute exacerbations associated with chronic obstructive bronchitis were evaluated in a …
Number of citations: 104 karger.com
Y Song, HZ Lu, JR Xu, XL Wang, W Zhou… - Pharmacological …, 2015 - Elsevier
… Here, we report the effects and mechanisms of carbocysteine (S-CMC), a mucolytic agent, in cellular and animal models of oxidative stress-mediated steroid insensitivity. The following …
Number of citations: 22 www.sciencedirect.com
E Pace, M Ferraro, L Siena, V Scafidi, S Gerbino… - Toxicology Letters, 2013 - Elsevier
… with CSE and/or carbocysteine were assessed. TLR4 expression, … Carbocysteine in CSE stimulated bronchial epithelial cells, … compelling evidences that carbocysteine may contribute to …
Number of citations: 30 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。